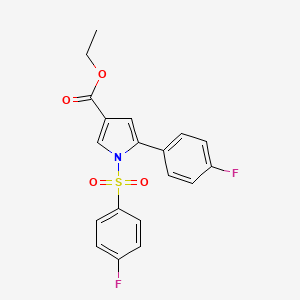

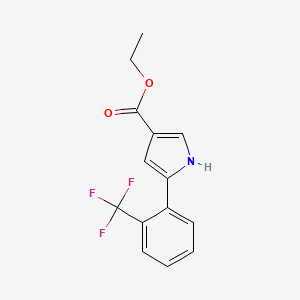

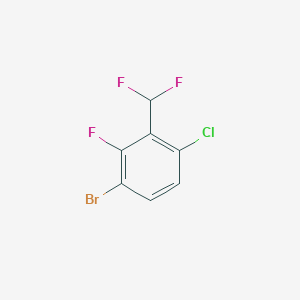

![molecular formula C18H17NO3S B6335067 [5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95% CAS No. 881673-30-9](/img/structure/B6335067.png)

[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%

Übersicht

Beschreibung

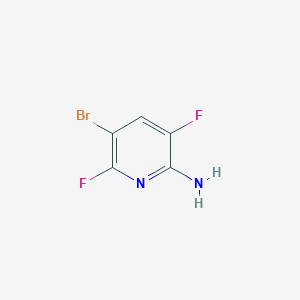

“[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is a chemical compound with the molecular formula C18H17NO3S and a molecular weight of 327.4 g/mol. It is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the combination of different pharmacophores in a pyrrole ring system . For instance, a method was developed for the synthesis of substituted pyrroles via palladium(II)-catalyzed alkenyl C–H activation oxidative annulations of enamides with alkynes .Molecular Structure Analysis

The molecular structure of “[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is based on the pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. More complex pyrroles can be generated by the reaction of secondary amines with α,β-unsaturated carbonyl compounds .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse due to the presence of the pyrrole ring. The pyrrole ring can undergo electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis

“[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%” is a solid compound. More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Zukünftige Richtungen

Pyrrole and its derivatives have been the focus of many researchers due to their diverse therapeutic response profile . Future research may continue to explore this skeleton to its maximum potential against several diseases or disorders. This could involve the design and synthesis of new pyrrole compounds with different biological profiles .

Eigenschaften

IUPAC Name |

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATADFLRDQPWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl}methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

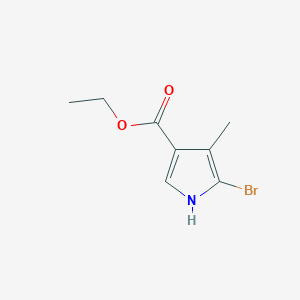

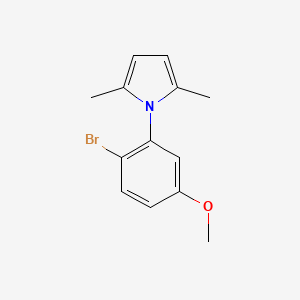

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)